![molecular formula C11H18ClN3O2 B2461636 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1955564-56-3](/img/structure/B2461636.png)
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride is a synthetic organic compound with the molecular formula C11H17N3O2·HCl.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzene-1-carboximidamide.
Etherification: The hydroxyl group of 4-hydroxybenzene-1-carboximidamide is etherified using 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to obtain the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for electrophilic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which is a target for cancer, diabetes, and neurodegenerative diseases.
Biological Studies: The compound is used in studies to understand its binding affinity to various enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.
作用机制
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubule affinity regulating kinase 4 (MARK4), inhibiting its activity.
Pathways Involved: By inhibiting MARK4, the compound can disrupt microtubule dynamics, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
4-[2-(Dimethylamino)ethoxy]benzohydrazide derivatives: These compounds also target MARK4 and have similar inhibitory effects.
N-(2-Diethylamino-ethyl)-4-ethoxy-benzamide hydrochloride:
Uniqueness: 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride is unique due to its specific structural features that confer high binding affinity and selectivity for MARK4, making it a promising candidate for therapeutic development .
属性
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15;/h3-6,15H,7-8H2,1-2H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDATGDBFJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide](/img/structure/B2461555.png)
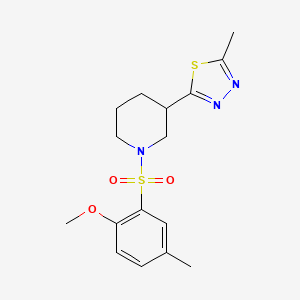
![2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2461558.png)
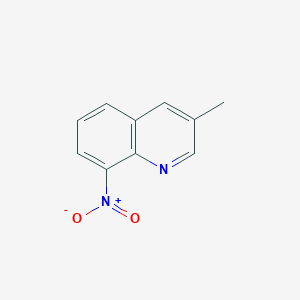
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)
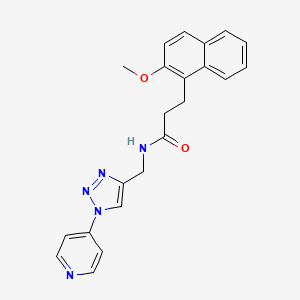
![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)
![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)
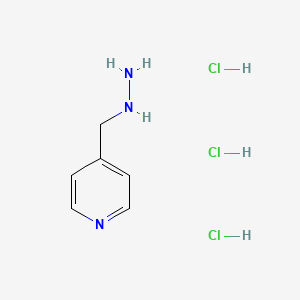
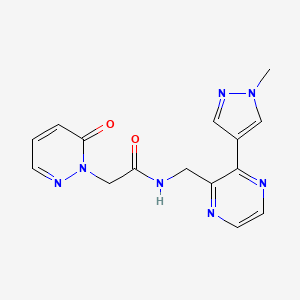
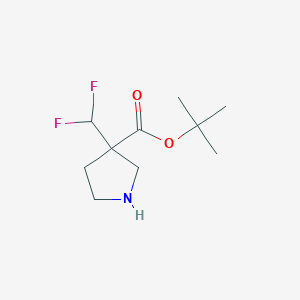
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)
![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)

